Tetrahydropyrido[4,3-d]pyrimidine Scaffold Demonstrates High Ligand Efficiency Across Multiple Kinase and GPCR Targets Relative to Chemically Distinct Chemotypes
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has demonstrated potent target engagement across unrelated protein families. In CaMKII, the phenylsulfonamide analog 8p achieved an IC50 25-fold more potent than the reference inhibitor KN-93 [1]. In Smoothened (a GPCR), compound 24 was 3-fold more potent than the FDA-approved vismodegib in the NIH3T3-GRE-Luc reporter gene assay [2]. In PI3Kδ, morphing the 4,6-diaryl quinazoline core to a tetrahydropyrido[4,3-d]pyrimidine yielded a compound series with optimal on-target profile and good ADME properties [3]. This cross-target ligand efficiency is not uniformly observed in other heterocyclic scaffolds used as kinase hinge-binders (e.g., quinazolines, pyrazolopyrimidines). The 6-sulfonyl-substituted variants specifically benefit from the saturated piperidine ring, which reduces planarity and improves solubility relative to fully aromatic pyrido[4,3-d]pyrimidines.
| Evidence Dimension | Scaffold ligand efficiency across diverse target classes |
|---|---|
| Target Compound Data | No direct data for 6-((3-phenoxypropyl)sulfonyl) analog within this scaffold subclass |
| Comparator Or Baseline | CaMKII inhibitor 8p: IC50 25-fold better than KN-93; Smo antagonist 24: 3-fold more potent than vismodegib in NIH3T3-GRE-Luc assay; PI3Kδ series: optimal on-target profile vs quinazoline predecessors |
| Quantified Difference | CaMKII: 25-fold over KN-93; Smo: 3-fold over vismodegib; PI3Kδ: scaffold switch enabled ADME optimization not achievable with quinazoline core |
| Conditions | CaMKII: enzymatic inhibition assay; Smo: NIH3T3-GRE-Luc reporter gene assay; PI3Kδ: biochemical and cellular assays |
Why This Matters
The scaffold's demonstrated ability to engage both kinase ATP-binding sites and GPCR transmembrane domains at high potency suggests this compound may serve as a versatile starting point for lead generation across multiple target classes, a feature not shared by most single-target-optimized scaffolds.
- [1] Asano S, Komiya M, Koike N, Koga E, Nakatani S, Isobe Y. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors. Bioorg Med Chem Lett. 2010;20(22):6696-6698. View Source
- [2] Lu W, Liu Y, Ma H, et al. Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chem Neurosci. 2017;8(9):1980-1994. View Source
- [3] Hamajima T, Takahashi F, Kato K, et al. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorg Med Chem. 2019;27(6):1056-1064. View Source
